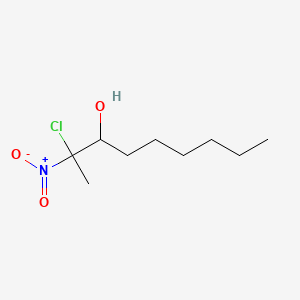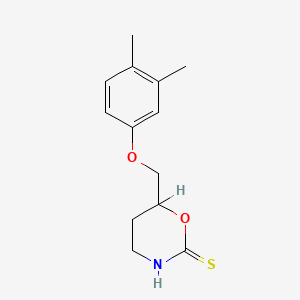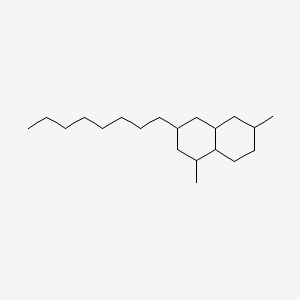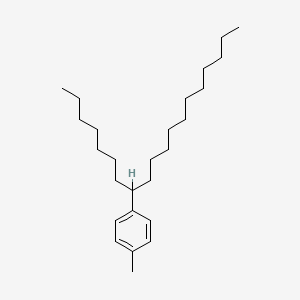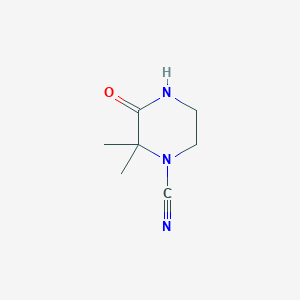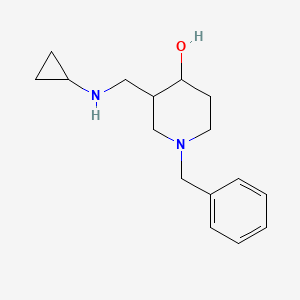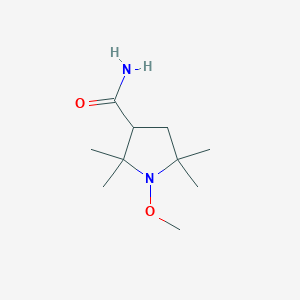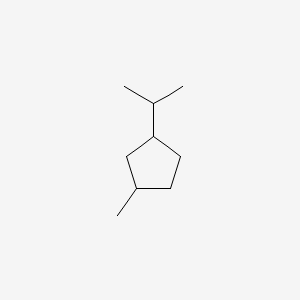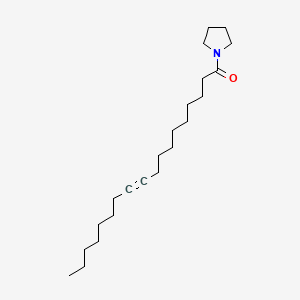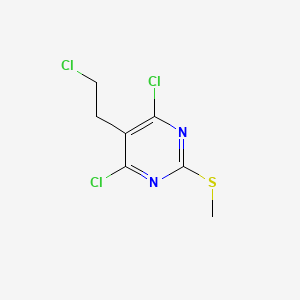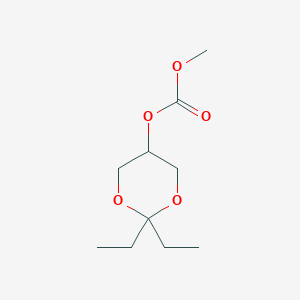
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is a chemical compound that belongs to the class of cyclic carbonates. These compounds are known for their unique ring structures, which often impart interesting chemical and physical properties. Cyclic carbonates are widely used in various industrial applications, including as solvents, intermediates in organic synthesis, and components in polymer production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of diethyl carbonate with a suitable diol under acidic or basic conditions. One common method involves the use of a catalyst such as tin(II) octoate (Sn(Oct)2) to facilitate the ring-opening polymerization (ROP) of the diol and diethyl carbonate . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
化学反应分析
Types of Reactions
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
科学研究应用
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Its derivatives are explored for potential use in pharmaceuticals and as components in medical devices.
作用机制
The mechanism of action of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo ring-opening polymerization (ROP). This process is catalyzed by agents such as tin(II) octoate (Sn(Oct)2), which facilitates the cleavage of the carbonate ring and the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonate group and the subsequent nucleophilic attack by the diol .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-yl methyl carbonate: A similar cyclic carbonate with methyl groups instead of ethyl groups.
5-Methylene-1,3-dioxane-2-one: Another cyclic carbonate with a methylene group.
tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: A cyclic carbonate with a tert-butyl group.
Uniqueness
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is unique due to its specific ethyl substituents, which can impart different physical and chemical properties compared to its methyl or tert-butyl analogs.
属性
CAS 编号 |
545517-98-4 |
|---|---|
分子式 |
C10H18O5 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
(2,2-diethyl-1,3-dioxan-5-yl) methyl carbonate |
InChI |
InChI=1S/C10H18O5/c1-4-10(5-2)13-6-8(7-14-10)15-9(11)12-3/h8H,4-7H2,1-3H3 |
InChI 键 |
OWPOMPKNWKPEFW-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(CO1)OC(=O)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


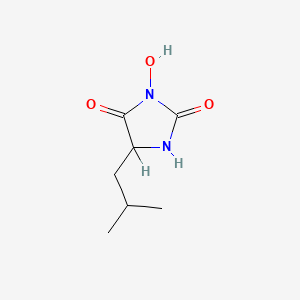
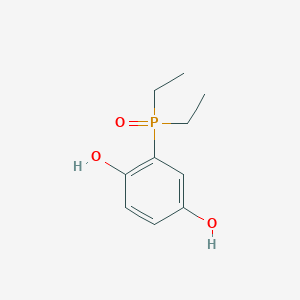
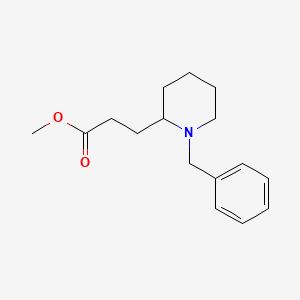
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)
